![molecular formula C6H5BrO3 B14504691 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 63751-92-8](/img/structure/B14504691.png)
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-methyl-3-oxabicyclo[310]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom, a methyl group, and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The intermediate product is then treated with acetyl chloride to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Materials Science: It is utilized in the creation of novel materials with unique properties, such as high-performance polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, ultimately resulting in the desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopropanedicarboxylic Anhydride: Similar in structure but lacks the bromine atom and methyl group.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with different ring sizes and functional groups.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a different ring system and functional groups.
Uniqueness
1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of a bromine atom, a methyl group, and an oxabicyclohexane ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63751-92-8 |
|---|---|
Molecular Formula |
C6H5BrO3 |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
1-bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H5BrO3/c1-5-2-6(5,7)4(9)10-3(5)8/h2H2,1H3 |
InChI Key |
XDIGEUUZNLOGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C(=O)OC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


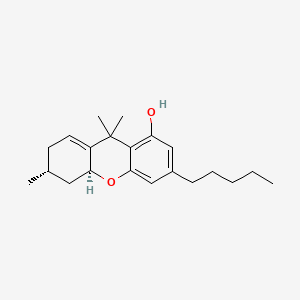





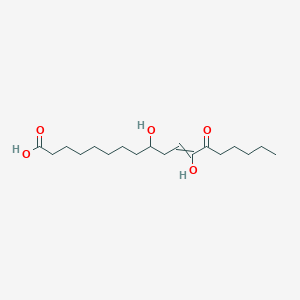

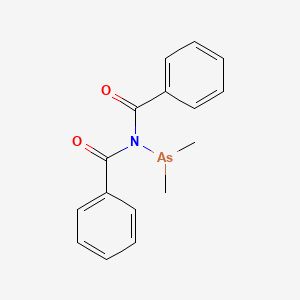
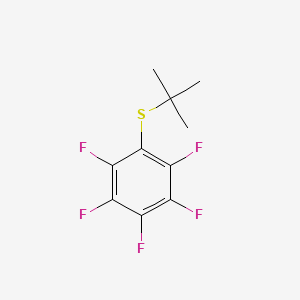
![[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol](/img/structure/B14504661.png)
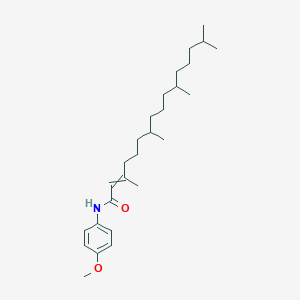
![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)

